molecular formula C10H12Cl2N2O B2359946 4-(2-Methyl-1,3-oxazol-4-yl)aniline dihydrochloride CAS No. 2060056-78-0

4-(2-Methyl-1,3-oxazol-4-yl)aniline dihydrochloride

Cat. No.: B2359946
CAS No.: 2060056-78-0
M. Wt: 247.12
InChI Key: AFHWNXIWFHKGAN-UHFFFAOYSA-N
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Description

4-(2-Methyl-1,3-oxazol-4-yl)aniline dihydrochloride is a chemical compound with the molecular formula C10H11ClN2O. It is a solid substance that typically appears as white to pale yellow crystalline powder and is soluble in water

Mechanism of Action

Target of Action

Oxazole derivatives, which this compound is a part of, have been known to exhibit a wide spectrum of biological activities

Mode of Action

It is known that the compound acts as a bidentate ligand, coordinating through the nitrogen atom . The specific interactions with its targets and the resulting changes are yet to be determined.

Biochemical Pathways

Oxazole derivatives have been found to impact a variety of biological activities, suggesting that they may interact with multiple pathways

Result of Action

Oxazole derivatives have been associated with a range of biological activities, suggesting that this compound may have diverse molecular and cellular effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s activity. For instance, the compound is a stable solid at room temperature . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methyl-1,3-oxazol-4-yl)aniline dihydrochloride involves the reaction of 2-methyl-5-phenyloxazole with aniline under specific conditions. One method involves cooling sulfuric acid to 0°C and adding 2-methyl-5-phenyloxazole and a 57% solution of nitric acid . The reaction conditions must be carefully controlled to ensure the desired product is obtained.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The exact methods may vary depending on the manufacturer, but they generally follow similar principles as the laboratory synthesis, with additional steps for purification and quality control.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methyl-1,3-oxazol-4-yl)aniline dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one atom or group in the molecule with another atom or group.

Common Reagents and Conditions

Common reagents used in these reactions include sulfuric acid, nitric acid, and various oxidizing and reducing agents. The reaction conditions, such as temperature and pH, must be carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce different oxazole derivatives, while substitution reactions may yield various substituted aniline compounds.

Scientific Research Applications

4-(2-Methyl-1,3-oxazol-4-yl)aniline dihydrochloride has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Methyl-1,3-oxazol-4-yl)aniline dihydrochloride is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Compared to similar compounds, it may exhibit different biological activities, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

4-(2-methyl-1,3-oxazol-4-yl)aniline;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O.2ClH/c1-7-12-10(6-13-7)8-2-4-9(11)5-3-8;;/h2-6H,11H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFHWNXIWFHKGAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CO1)C2=CC=C(C=C2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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